These compounds have garnered significant attention in scientific research due to their diverse biological activities and potential therapeutic applications. They have been investigated for their potential as anti-cancer agents [, , , ], anti-inflammatory agents [, ], antimicrobial agents [, , , ], anti-diabetic agents [, , ], and α-glucosidase inhibitors [].
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is a compound that belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its structure features an aminoethyl side chain, which contributes to its reactivity and biological interactions.
This compound can be synthesized through various chemical reactions involving readily available precursors such as 2-aminoethanethiol and maleic anhydride. The synthesis typically yields the hydrochloride salt form, enhancing its solubility and stability for further applications in research and industry.
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is classified as a thiazolidine derivative. Thiazolidines are known for their diverse biological activities, including potential roles in anti-inflammatory and antitumor therapies. This specific compound is also recognized for its structural similarity to other biologically active molecules, making it a candidate for further pharmacological studies.
The synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione typically involves the following steps:
The molecular structure of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione can be depicted as follows:
The compound's structure can be confirmed through various spectroscopic methods:
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione can undergo several types of chemical reactions:
The mechanism of action for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione primarily involves its role as an inhibitor in cellular signaling pathways:
Research indicates that this compound disrupts the mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathway, which is crucial for various cellular processes including growth and differentiation .
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione has several important applications in scientific research:
The 1,3-thiazolidine-2,4-dione (TZD) core is a five-membered heterocyclic scaffold characterized by nitrogen (N3) and sulfur atoms at positions 1 and 3, respectively, and two carbonyl groups (lactam and thiolactone) at positions 2 and 4. This arrangement confers planarity and significant dipole moments, facilitating interactions with biological targets. The C5 position is highly nucleophilic, enabling Knoevenagel condensations, while the N3-H proton (pKa ~9–10) allows alkylation to modulate pharmacokinetic properties. Tautomeric equilibrium exists between the 2,4-diketo form (predominant) and 2-hydroxy-4-thione enol form, which influences hydrogen-bonding capabilities and metal chelation [1] [6].
Table 1: Key Molecular Identifiers of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione
Property | Value/Descriptor |
---|---|
Molecular Formula | C₅H₈N₂O₂S |
Molecular Weight | 160.2 g/mol |
SMILES | C1C(=O)N(C(=O)S1)CCN |
InChI Key | PSJIYWXYXJTRRY-UHFFFAOYSA-N |
CAS Number (free base) | 39137-36-5 |
CAS Number (hydrochloride) | 19382-49-1 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 (amine group + N3 in enol form) |
Thiazolidinediones were initially explored as hypoglycemic agents due to their ability to activate PPARγ (peroxisome proliferator-activated receptor gamma). Pioglitazone and rosiglitazone, featuring lipophilic arylalkyl substituents at N3, became blockbuster antidiabetics in the 1990s–2000s. However, their clinical use declined due to adverse effects (e.g., hepatotoxicity, cardiovascular risks), prompting research into non-PPARγ-targeted applications [2]. By the 2010s, TZD scaffolds were repurposed for anticancer drug discovery. For example, 3-(2-aminoethyl)-5-(3-phenylpropylidene)-TZD demonstrated dual inhibition of Raf/MEK/ERK and PI3K/Akt pathways in leukemia models, marking a shift toward kinase-targeted therapies [5] [9]. Recent work (2020–2024) focuses on structural hybrids, such as conjugating TZDs with quinoline or indoline moieties, to enhance potency against Bcl-2/Mcl-1 or VEGFR-2 for oncology applications [4] [7].
Table 2: Milestones in TZD-Based Drug Development
Era | Therapeutic Focus | Key Compounds | Structural Innovations |
---|---|---|---|
1980s–2000s | Antidiabetic (PPARγ) | Pioglitazone, Rosiglitazone | Lipophilic N3-arylalkyl chains |
2010s | Anticancer (Kinases) | 3-(2-Aminoethyl)-5-(3-phenylpropylidene)-TZD | N3-aminoethyl + C5-alkylidene linker |
2020s–Present | Multitargeted Agents | TZD-indole hybrids (Bcl-2/Mcl-1 inhibitors) | Hybridization with bioactive heterocycles |
Functionalization at N3 is critical for diversifying TZD pharmacology. Unlike traditional arylalkyl groups (e.g., in pioglitazone), the 2-aminoethyl moiety (–CH₂CH₂NH₂) introduces a polar, protonatable terminus. Key roles include:
Table 3: Impact of N3 Substituents on TZD Bioactivity
N3 Substituent | Key Properties | Primary Biological Activities | Limitations |
---|---|---|---|
2-Aminoethyl | Polar, flexible, protonatable (pH 7.4) | Kinase inhibition, Apoptosis induction | Requires stabilization (e.g., acylating) |
Arylalkyl (e.g., Pioglitazone) | Lipophilic, bulky | PPARγ agonism, Insulin sensitization | Off-target effects (edema, weight gain) |
Unsubstituted (TZD core) | High crystallinity, low solubility | Limited (scaffold for further modification) | Poor bioavailability |
Compound Names in Article:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: